molecular formula C21H22ClN5O B2863748 1-(4-chlorophenyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide CAS No. 2034633-36-6

1-(4-chlorophenyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2863748
CAS No.: 2034633-36-6
M. Wt: 395.89
InChI Key: LBQVIXDCAHVZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a chlorophenyl group, an imidazole ring, and a cyclopentanecarboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core cyclopentanecarboxamide structure One common approach is to react cyclopentanone with chloroacetic acid to form cyclopentanecarboxylic acid, which is then converted to its amide derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products of these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original substituents.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been studied for potential use as a therapeutic agent, particularly in the treatment of diseases involving the imidazole ring.

  • Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.

  • Industry: The compound's unique properties make it suitable for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The imidazole ring, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Imidazole derivatives: Other compounds containing imidazole rings, such as imidazole itself or its derivatives, share structural similarities.

  • Cyclopentanecarboxamide derivatives: Compounds with similar cyclopentanecarboxamide structures are also related.

Uniqueness: What sets 1-(4-Chlorophenyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide apart is its specific combination of functional groups, which provides unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O/c22-17-5-3-16(4-6-17)21(7-1-2-8-21)20(28)26-12-14-27-13-11-25-19(27)18-15-23-9-10-24-18/h3-6,9-11,13,15H,1-2,7-8,12,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQVIXDCAHVZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C=CN=C3C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.